Acetamide, N,N-bis(2-ethylhexyl)-

Übersicht

Beschreibung

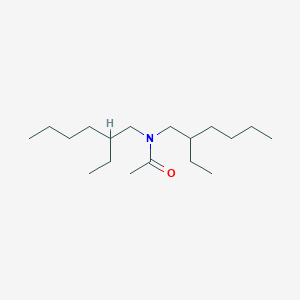

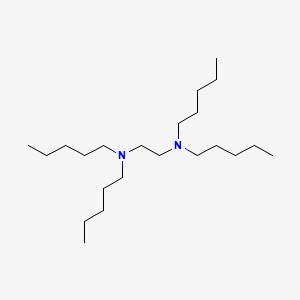

“Acetamide, N,N-bis(2-ethylhexyl)-” is a chemical compound with the molecular formula C36H72N2O3 . It is also known by its IUPAC name "2,2’-Oxybis[N,N-bis(2-ethylhexyl)acetamide]" .

Synthesis Analysis

A study has shown that a porous silica-based adsorbent impregnated with N’-N’-di-n-hexyl-thiodiglycolamide and 2,2’-[(2-ethylhexyl)imino]bis[N,N-bis(2-ethylhexyl)acetamide] was prepared for enhancing the adsorption of palladium ions from simulated high-level liquid waste .Molecular Structure Analysis

The molecular structure of “Acetamide, N,N-bis(2-ethylhexyl)-” consists of 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of “Acetamide, N,N-bis(2-ethylhexyl)-” is 580.97 .Wissenschaftliche Forschungsanwendungen

Lithium Ion Extraction

- Extraction Kinetics in Lithium Ions Recovery : N523 has been identified as a potent extractant for lithium ions from salt lake brine, which is crucial due to the increasing demand for lithium resources. Studies have shown that N523 presents good lithium extraction ability and selectivity. The extraction process is controlled by diffusion and occurs at the interfacial area (Li, Li, Shi, Li, Ji, Peng, Nie, Song, & Zeng, 2016). Another study using Lewis Cell confirmed that the extraction process of lithium with N523 is diffusion-controlled and involves an interfacial reaction (Huifang, Li, Xiaowu, Ji, & Li, 2018).

Chemical and Material Science Applications

Investigation in Reversed Micelles : Acetamide, when encapsulated in sodium bis(2-ethylhexyl) sulfosuccinate (AOT) reversed micelles and dispersed in CCl4, shows changes in its typical H-bonded structure. This reveals specific interactions between acetamide and AOT head groups, which are significant in the study of micelles and nanostructures (Ruggirello & Turco Liveri, 2003).

Restricted Rotation Study in Amides : N,N-bis(2-hydroxyethyl)acetamide demonstrates restricted rotation around the amide bond, observable in both 1H and 13C NMR spectra. This research provides insight into molecular dynamics and interactions in amides (Aitken, Smith, & Wilson, 2016).

Reactions and Synthesis : N,N-bis(halomethyldimethylsilyl)acetamides are studied for their synthesis and reaction properties. The research includes the study of the structure and kinetic constants of hindered rotation around the C–N bond in these compounds, contributing to the field of organic chemistry and material science (Kowalski & Lasocki, 1976).

Wirkmechanismus

In one study, “Acetamide, N,N-bis(2-ethylhexyl)-” was used as an extractant in a novel amide extraction system, which also included diisobutyl ketone (DIBK). This system was effective in recovering lithium from salt lake brine with a high mass ratio of Mg/Li . In another study, it was used to enhance the adsorption of palladium ions from simulated high-level liquid waste .

Safety and Hazards

When handling “Acetamide, N,N-bis(2-ethylhexyl)-”, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N,N-bis(2-ethylhexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-6-10-12-17(8-3)14-19(16(5)20)15-18(9-4)13-11-7-2/h17-18H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGFVPGVMMBATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579204 | |

| Record name | N,N-Bis(2-ethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102769-39-1 | |

| Record name | N,N-Bis(2-ethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

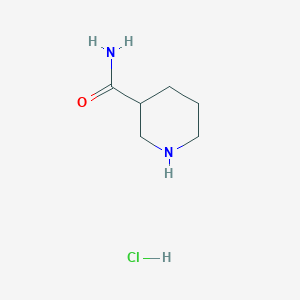

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

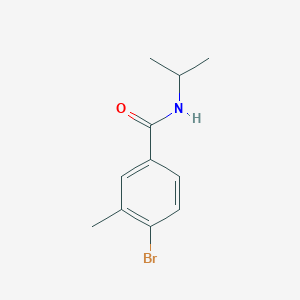

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)